![molecular formula C19H19NOS2 B12618952 4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one CAS No. 922160-79-0](/img/structure/B12618952.png)
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one is an organic compound that belongs to the class of dithiolones This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a dithiol-2-one structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one typically involves a multi-step process. One common method includes the reaction of 4-(Diethylamino)benzaldehyde with thiourea in the presence of a base to form the corresponding thioamide. This intermediate is then cyclized using a suitable oxidizing agent to yield the final dithiol-2-one compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are typically used to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol-2-one moiety to dithiolanes.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolanes.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
科学的研究の応用
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dithiol-2-one moiety can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-(Diethylamino)benzaldehyde: Shares the diethylamino group but lacks the dithiol-2-one structure.
5-Phenyl-2H-1,3-dithiol-2-one: Contains the dithiol-2-one moiety but lacks the diethylamino group.
Uniqueness
4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one is unique due to the combination of the diethylamino group and the dithiol-2-one structure
特性
CAS番号 |
922160-79-0 |
|---|---|
分子式 |
C19H19NOS2 |
分子量 |
341.5 g/mol |
IUPAC名 |
4-[4-(diethylamino)phenyl]-5-phenyl-1,3-dithiol-2-one |
InChI |
InChI=1S/C19H19NOS2/c1-3-20(4-2)16-12-10-15(11-13-16)18-17(22-19(21)23-18)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChIキー |
AFDTZMJQNQSMNH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(SC(=O)S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
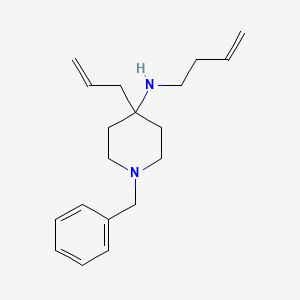
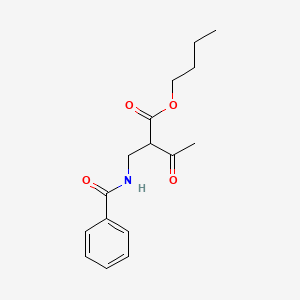
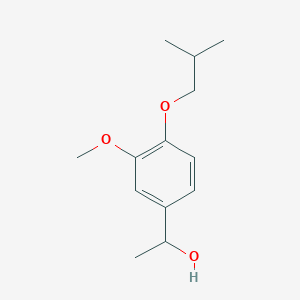
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
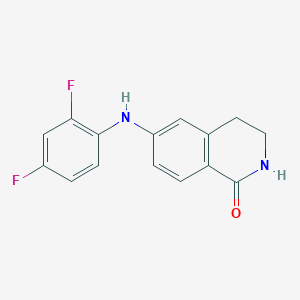
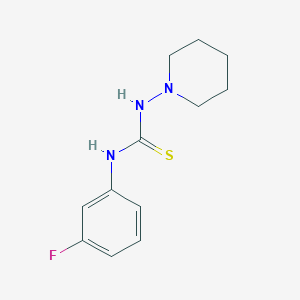
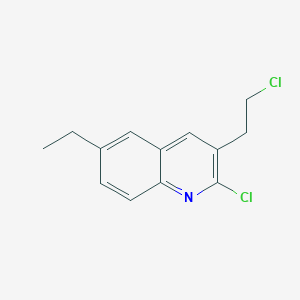
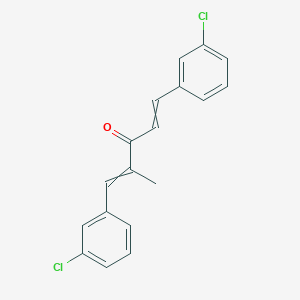
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
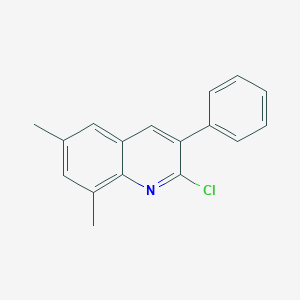
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)
![4-[3-Methoxy-4-(3-methylbutoxy)phenyl]but-3-en-2-one](/img/structure/B12618949.png)
